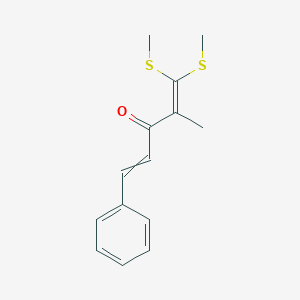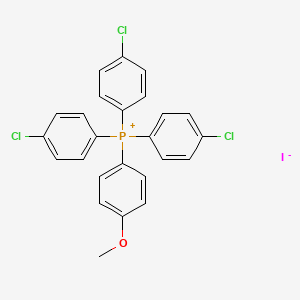
Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide is an organophosphorus compound that features a phosphorus atom bonded to three 4-chlorophenyl groups and one 4-methoxyphenyl group, with an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide typically involves the reaction of tris(4-chlorophenyl)phosphine with 4-methoxyphenyl iodide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene or dichloromethane, and using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide can undergo various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used.
Coordination: Transition metal salts like palladium chloride or platinum chloride are often used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphonium salts.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom’s lone pair of electrons can interact with metal ions, facilitating various chemical transformations. The compound’s unique structure allows it to stabilize reactive intermediates and enhance reaction rates.
Comparison with Similar Compounds
Similar Compounds
Tris(4-methoxyphenyl)phosphine: Similar structure but with methoxy groups instead of chlorophenyl groups.
Tris(4-chlorophenyl)phosphine: Lacks the methoxy group, affecting its reactivity and applications.
Triphenylphosphine: A widely used ligand in organometallic chemistry with three phenyl groups.
Uniqueness
Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide is unique due to the combination of electron-withdrawing chlorophenyl groups and electron-donating methoxyphenyl group. This dual functionality allows for fine-tuning of its electronic properties, making it a versatile ligand in catalysis and other applications.
Properties
CAS No. |
88257-56-1 |
|---|---|
Molecular Formula |
C25H19Cl3IOP |
Molecular Weight |
599.6 g/mol |
IUPAC Name |
tris(4-chlorophenyl)-(4-methoxyphenyl)phosphanium;iodide |
InChI |
InChI=1S/C25H19Cl3OP.HI/c1-29-21-8-16-25(17-9-21)30(22-10-2-18(26)3-11-22,23-12-4-19(27)5-13-23)24-14-6-20(28)7-15-24;/h2-17H,1H3;1H/q+1;/p-1 |
InChI Key |
XYLPRQSEJSZAQQ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


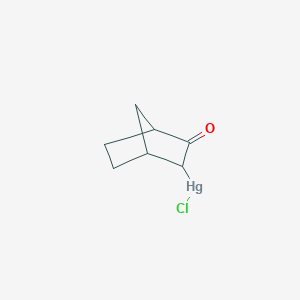
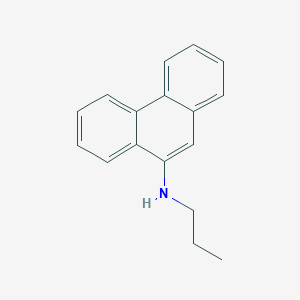
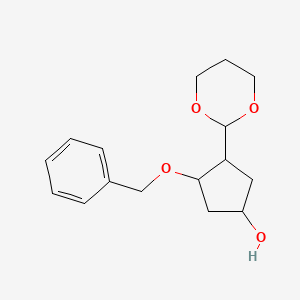
![2-[5-chloro-N-(2-ethoxycarbonyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate](/img/structure/B14388297.png)
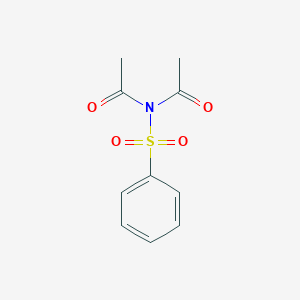
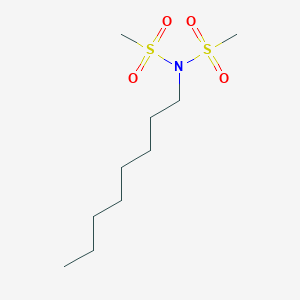
silane](/img/structure/B14388309.png)
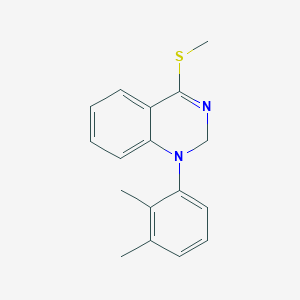
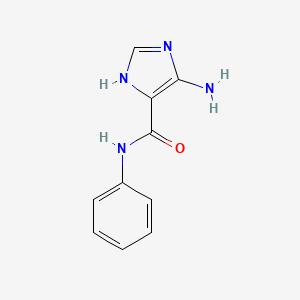
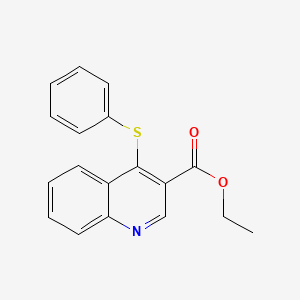
![4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate](/img/structure/B14388347.png)
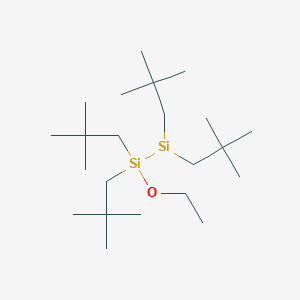
![Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate](/img/structure/B14388376.png)
